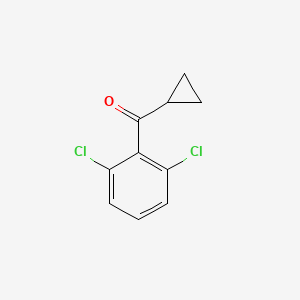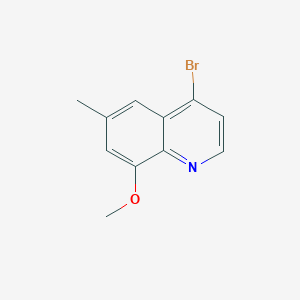![molecular formula C15H25ClN2O2 B1381429 tert-butyl N-{2-[(2-phenylethyl)amino]ethyl}carbamate hydrochloride CAS No. 1803587-79-2](/img/structure/B1381429.png)
tert-butyl N-{2-[(2-phenylethyl)amino]ethyl}carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-butyl N-{2-[(2-phenylethyl)amino]ethyl}carbamate hydrochloride” is a chemical compound with the CAS Number: 1803587-79-2 . It has a molecular weight of 300.83 and its IUPAC name is tert-butyl (2- (phenethylamino)ethyl)carbamate hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of the compound is C15H24N2O2.ClH . The InChI code is 1S/C15H24N2O2.ClH/c1-15(2,3)19-14(18)17-12-11-16-10-9-13-7-5-4-6-8-13;/h4-8,16H,9-12H2,1-3H3,(H,17,18);1H . The canonical SMILES representation is CC©©OC(=O)NCC(C1=CC=CC=C1)N.Cl .Physical And Chemical Properties Analysis
The compound has a molecular weight of 272.77 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 5 rotatable bonds . The exact mass and monoisotopic mass of the compound are 272.1291556 g/mol . The topological polar surface area is 64.4 Ų and it has 18 heavy atoms .Scientific Research Applications
Synthetic Chemistry Applications
The compound serves as an important intermediate in the synthesis of biologically active compounds. For instance, it is used in the synthesis of omisertinib (AZD9291), a medication used for certain types of cancer. The synthesis process involves acylation, nucleophilic substitution, and reduction steps, demonstrating the compound's versatility as a building block in complex organic synthesis processes (Bingbing Zhao et al., 2017).
Another study illustrates its use in the preparation of (2-(2-(6-chlorohexy)oxy)ethyl)carbamate, showcasing its role in protecting amino groups during synthesis, which is a crucial step in the development of various chemical entities (Zhong-Qian Wu, 2011).
Material Science and Chemical Engineering
The compound's utility is also evident in material science, where its derivates are explored for unique properties. For example, O-tert-butyl-N-(chloromethyl)-N-methyl carbamate, a related compound, has been studied for its reactivity with different electrophiles, leading to functionalized carbamates. These studies contribute to our understanding of how such compounds can be manipulated to create materials with desired properties (A. Guijarro et al., 1996).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is an important intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic. Ceftolozane targets bacterial cell wall synthesis, specifically the penicillin-binding proteins, which are essential for bacterial cell wall integrity .
Mode of Action
Given its role as an intermediate in the synthesis of ceftolozane , it can be inferred that it may interact with its targets through a series of chemical reactions including amination, reduction, esterification, trityl protection, and condensation .
Biochemical Pathways
As an intermediate in the synthesis of ceftolozane , it is likely involved in the pathway leading to the inhibition of bacterial cell wall synthesis.
Result of Action
As an intermediate in the synthesis of ceftolozane , its action likely contributes to the antibacterial activity of the final product.
Properties
IUPAC Name |
tert-butyl N-[2-(2-phenylethylamino)ethyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2.ClH/c1-15(2,3)19-14(18)17-12-11-16-10-9-13-7-5-4-6-8-13;/h4-8,16H,9-12H2,1-3H3,(H,17,18);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUWITUASBZWHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCCC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
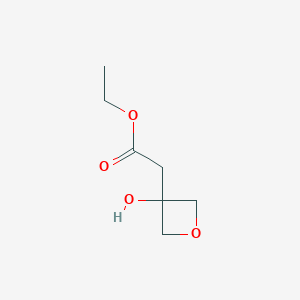

methanone](/img/structure/B1381354.png)
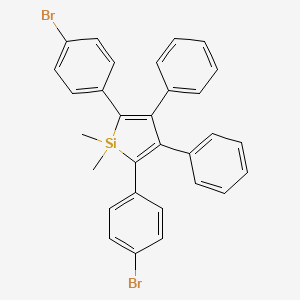

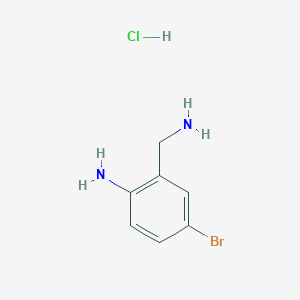

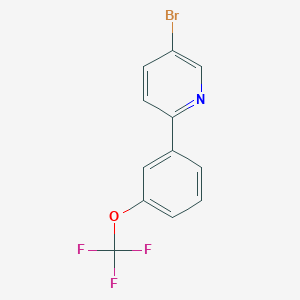

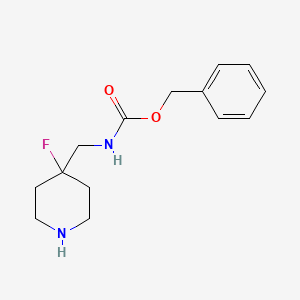
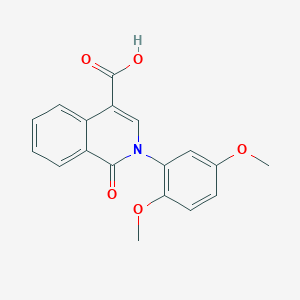
![Tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate](/img/structure/B1381366.png)
